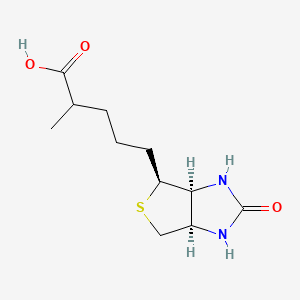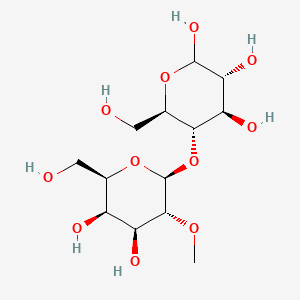
2'-O-Methyl Lactose
Übersicht
Beschreibung
2’-O-Methyl Lactose is a derivative of Methyl β-lactoside . It acts as a substrate for and inhibitor of β-D-galactosidase from E. coli . The molecular formula of 2’-O-Methyl Lactose is C13H24O11 .
Molecular Structure Analysis
2’-O-Methyl (Nm) is a highly abundant post-transcriptional RNA modification that plays important biological roles . There is evidence that Nm can alter the biological activities of RNAs by biasing the ribose sugar pucker equilibrium toward the C3′-endo conformation formed in canonical duplexes .Chemical Reactions Analysis
The reaction sequence of lactate hydrolysis, a related compound, can be described in three regimes: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium . The evolution of lactate hydrolysis was measured for varying temperatures and initial methyl or ethyl lactate concentrations .Wissenschaftliche Forschungsanwendungen
Synthesis of Lactose Derivatives : Walsh et al. (2009) explored the synthesis of lactose monolaurate, highlighting the potential of lactose, a cheese by-product, in creating useful derivatives through enzymatic processes (Walsh et al., 2009).
Colorimetric Estimation in Hydrolysis : Nickerson et al. (1976) developed sensitive methods for measuring decreases in lactose and increases in its hydrolytic products, glucose and galactose, which are crucial for enzymatic and acid hydrolysis of lactose (Nickerson et al., 1976).
Lactose Problem in Dairy and Food Industry : Shukla (1975) discussed the challenges of lactose in the dairy and food industry, emphasizing the need for beta-galactosidase technology to address lactose intolerance and other related issues (Shukla, 1975).
Conformational Differences in Glycosides : Espinosa et al. (1996) studied the conformational behavior of synthetic glycosidase inhibitor C-lactose, offering insights into the structural differences and flexibility of lactose derivatives (Espinosa et al., 1996).
Lactic Acid and Methyl Lactate Production : West et al. (2010) investigated the conversion of triose-sugars to methyl lactate and lactic acid, highlighting the potential of lactose derivatives in producing environmentally friendly solvents and biodegradable plastics (West et al., 2010).
Enzymatic Synthesis of Oligosaccharides : Boon et al. (1999) developed models for oligosaccharide synthesis and lactose hydrolysis, contributing to the understanding of enzymatic processes involving lactose (Boon et al., 1999).
Lactobionic Acid in Food and Pharmaceuticals : Gutiérrez et al. (2012) focused on lactobionic acid, a lactose derivative with promising applications in the food and pharmaceutical industries, showcasing the versatility of lactose derivatives (Gutiérrez et al., 2012).
Continuous UF Membrane-fitted Bioreactors for GOS : Chockchaisawasdee et al. (2005) studied the synthesis of galacto-oligosaccharides (GOS) from lactose, demonstrating the efficacy of continuous processes in bioreactors for lactose derivative production (Chockchaisawasdee et al., 2005).
Lactose Transport in Bacteria : Simoni and Roseman (1973) provided insights into lactose transport in Staphylococcus aureus, contributing to the understanding of bacterial lactose metabolism and transport systems (Simoni & Roseman, 1973).
Thermostable Galactosidase for Milk Lactose Hydrolysis : Chen et al. (2008) explored the use of thermostable beta-galactosidase for lactose hydrolysis in milk, highlighting its potential in dairy processing (Chen et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUNULQKKRPSLU-LTEQSDMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Methyllactose | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






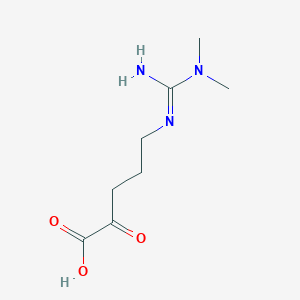
![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
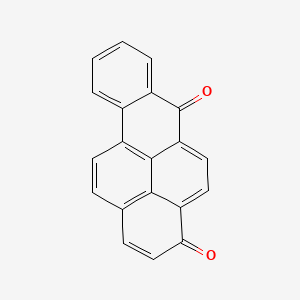


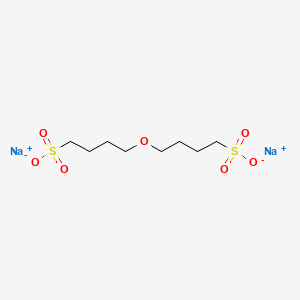
![5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid](/img/structure/B602341.png)
